![molecular formula C15H15NO4 B2424014 Ethyl 3-(cyclopropanecarboxamido)benzofuran-2-carboxylate CAS No. 477498-67-2](/img/structure/B2424014.png)
Ethyl 3-(cyclopropanecarboxamido)benzofuran-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzofuran compounds, such as Ethyl 3-(cyclopropanecarboxamido)benzofuran-2-carboxylate, are a class of compounds that are ubiquitous in nature . They have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Synthesis Analysis
The synthesis of benzofuran-3-carboxylate esters involves heterocyclization methods . The condensation of phenols with acetoacetic ester derivatives using Fe-catalyzed oxidative cross coupling is one of the methods that are useful for the preparation of benzofuran-3-carboxylate esters .Molecular Structure Analysis
The molecular formula of Ethyl benzofuran-3-carboxylate is C11H10O3 . Its molecular weight is 190.20 . The SMILES string representation of its structure is CCOC(=O)c1coc2ccccc12 .Chemical Reactions Analysis
The construction of two fused rings from nonaromatic precursors is a difficult task in heterocyclic chemistry . A proposed reaction mechanism includes a Knoevenagel condensation leading to the formation of furan, followed by annulation of a cyclohexane by oxo-Michael reaction and aromatization of the intermediate by the action of NBS .Physical And Chemical Properties Analysis
Ethyl benzofuran-3-carboxylate is a liquid with a refractive index of n20/D 1.540 and a density of 1.150 g/mL at 25 °C . It should be stored at 2-8°C .Scientific Research Applications
- Chemotherapeutic Agent : ECBC has shown promise as a potential chemotherapeutic agent. Researchers have explored its effects on cancer cell lines, particularly its impact on tumor growth inhibition and apoptosis .
- Chemosensitization : ECBC may enhance the efficacy of existing anticancer drugs by sensitizing cancer cells to treatment. This property could lead to novel combination therapies .
- Structural Characterization : Scientists have employed molecular spectroscopy techniques to analyze ECBC’s structure. These methods provide insights into its chemical composition, vibrational modes, and electronic transitions .
- Lead Compound : ECBC serves as a lead compound for designing novel drugs. Its unique structure and pharmacological properties make it an attractive starting point for medicinal chemistry research .
- Anti-Inflammatory Effects : Preliminary studies suggest that ECBC possesses anti-inflammatory properties. Researchers are investigating its potential in managing inflammatory conditions .
- Neuroprotective Activity : ECBC’s neuroprotective effects have been explored, indicating its relevance in neurodegenerative diseases .
- Isolation and Identification : Scientists have isolated and identified ECBC from natural sources. Understanding its biosynthesis and ecological role contributes to our knowledge of natural products .
- Safety Profile : Researchers have evaluated ECBC’s toxicity and safety. These studies are crucial for assessing its potential as a therapeutic agent .
Anticancer Potential
Molecular Spectroscopy
Drug Development
Biomedical Applications
Natural Product Research
Toxicity and Safety Assessment
Safety and Hazards
Future Directions
Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Novel methods for constructing benzofuran rings have been discovered in recent years .
properties
IUPAC Name |
ethyl 3-(cyclopropanecarbonylamino)-1-benzofuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4/c1-2-19-15(18)13-12(16-14(17)9-7-8-9)10-5-3-4-6-11(10)20-13/h3-6,9H,2,7-8H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXDJZLXIBXRNBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(cyclopropanecarboxamido)benzofuran-2-carboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.